Regulatory Mandate: DCA is the Sole Designated Marker Residue for Ceftiofur
According to U.S. FDA regulations (21 CFR § 556.113), the tolerance for ceftiofur residues in edible tissues of cattle and swine is based explicitly on 'desfuroylceftiofur (marker residue)' [1]. This is a critical differentiation from alternative analytical approaches. For instance, while ceftiofur itself can be detected in some matrices, regulatory authorities have established that maximum residue limits (MRLs) are based on the sum of all residues retaining the beta-lactam structure, expressed as desfuroylceftiofur equivalents, and quantified after conversion to its stable acetamide form, DCA [2]. Therefore, using DCA is not a technical preference but a regulatory requirement for any laboratory conducting official residue monitoring programs.
| Evidence Dimension | Regulatory Status as Marker Residue |
|---|---|
| Target Compound Data | Designated as the marker residue (desfuroylceftiofur, measured as DCA) |
| Comparator Or Baseline | Ceftiofur (parent drug) |
| Quantified Difference | Tolerance is based on marker residue; ceftiofur parent is not the regulatory marker. |
| Conditions | U.S. FDA and EU regulatory frameworks for veterinary drug residues in food |
Why This Matters
Procurement of DCA is mandatory for laboratories performing regulatory compliance testing, whereas procurement of ceftiofur alone is insufficient for meeting official reporting requirements.
- [1] U.S. Food and Drug Administration. (2019). 21 CFR § 556.113 - Ceftiofur. *Code of Federal Regulations*. View Source
- [2] European Commission. (2006). Commission Regulation (EC) No 1231/2006 amending Annexes I and II to Council Regulation (EEC) No 2377/90 as regards ceftiofur. *Official Journal of the European Union*. View Source
